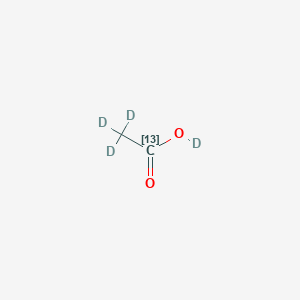

Deuterio 2,2,2-trideuterioacetate

Übersicht

Beschreibung

It is a stable isotope-labeled compound widely used in scientific research, particularly in the fields of medical, environmental, and industrial research. The compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, which makes it valuable for various analytical and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Deuterio 2,2,2-trideuterioacetate can be synthesized through the deuteration of acetic acid. The process involves the exchange of hydrogen atoms in acetic acid with deuterium atoms. This can be achieved using deuterium oxide (D2O) as a deuterium source under specific reaction conditions. The reaction typically requires a catalyst to facilitate the exchange process and may involve heating to accelerate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale deuteration processes. These processes are optimized for efficiency and yield, often using advanced catalytic systems and controlled reaction environments to ensure the complete exchange of hydrogen atoms with deuterium. The resulting product is then purified to remove any residual hydrogen-containing impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Deuterio 2,2,2-trideuterioacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form deuterated carbon dioxide and water.

Reduction: It can be reduced to form deuterated ethanol.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.

Substitution: Reagents like sodium deuteroxide (NaOD) and deuterated halides are employed.

Major Products Formed

Oxidation: Deuterated carbon dioxide (CO2) and water (D2O).

Reduction: Deuterated ethanol (C2D5OD).

Substitution: Various deuterated organic compounds depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Deuterio 2,2,2-trideuterioacetate (CAS No. 1186-52-3) is a deuterated derivative of acetic acid, where three hydrogen atoms are replaced by deuterium isotopes. This compound has garnered significant attention in various scientific fields due to its unique properties and applications. Below is a comprehensive overview of its applications, supported by data tables and case studies.

Chemistry

In chemistry, this compound serves as a valuable tracer in reaction mechanisms and kinetic studies. The incorporation of deuterium alters the vibrational frequencies of molecular bonds, which can significantly affect reaction rates and pathways. This property is particularly useful in studying:

- Reaction Mechanisms : Understanding how reactions proceed at the molecular level.

- Kinetics : Assessing the speed of reactions and the influence of various factors on these rates.

Biology

In biological research, this compound is employed to trace metabolic pathways involving acetic acid. Its stable isotopic nature allows researchers to monitor the fate of acetic acid in biological systems without altering the system's behavior. Applications include:

- Metabolic Studies : Investigating how acetic acid is utilized in cellular processes.

- Tracer Studies : Using deuterated compounds to track biochemical transformations.

Medicine

In the medical field, this compound plays a role in drug development. Its unique isotopic labeling helps researchers study the pharmacokinetics and metabolism of deuterated drugs. Notable applications include:

- Pharmacokinetic Studies : Understanding how drugs are absorbed, distributed, metabolized, and excreted.

- Drug Development : Evaluating the efficacy and safety of new therapeutic agents.

Industrial Applications

This compound is also used in various industrial processes, particularly in the production of deuterated solvents and reagents. Its properties make it suitable for applications such as:

- NMR Spectroscopy : Serving as a solvent for nuclear magnetic resonance studies.

- Chemical Synthesis : Facilitating reactions that require deuterated intermediates.

Case Study 1: Use in NMR Spectroscopy

A study published in Analytical Chemistry highlighted the use of this compound as a solvent for quantitative NMR (qNMR) spectroscopy. The study demonstrated that using this compound allowed for more accurate quantification of biological samples by minimizing background signals from protons.

Case Study 2: Tracing Metabolic Pathways

Research conducted by Zhang et al. focused on metabolic tracing using deuterated compounds in mice. The study utilized this compound to track acetic acid metabolism and its incorporation into various biomolecules. Results indicated that this compound effectively traced metabolic pathways without interfering with normal physiological processes.

Case Study 3: Pharmacokinetics of Deuterated Drugs

A clinical trial investigated the pharmacokinetics of a new deuterated drug candidate using this compound as a reference compound. The trial revealed that the presence of deuterium altered the drug's metabolic profile compared to its non-deuterated counterpart, suggesting potential benefits in terms of efficacy and reduced side effects.

Wirkmechanismus

The mechanism by which deuterio 2,2,2-trideuterioacetate exerts its effects involves the replacement of hydrogen atoms with deuterium. This substitution alters the physical and chemical properties of the compound, such as its bond strength and reaction kinetics. The deuterium atoms act as tracers, allowing researchers to track the compound’s behavior in various chemical and biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acetic acid-d4: Another deuterated form of acetic acid with four deuterium atoms.

Deuterated ethanol: Ethanol with deuterium atoms replacing hydrogen atoms.

Deuterated water (D2O): Water with deuterium atoms replacing hydrogen atoms.

Uniqueness

Deuterio 2,2,2-trideuterioacetate is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Its stability and well-defined isotopic composition make it a valuable tool in various research applications .

Biologische Aktivität

Deuterio 2,2,2-trideuterioacetate is a deuterated derivative of acetate, which has gained attention in biochemical research due to its unique isotopic properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound (DTA) is characterized by the presence of three deuterium atoms in place of hydrogen in the acetate group. This modification can influence the compound's metabolic pathways and interactions with biological systems.

Biochemical Pathways

DTA is involved in various biochemical pathways, particularly in metabolic processes where it acts as a substrate or a tracer. The incorporation of deuterium allows for tracking metabolic fates through techniques such as nuclear magnetic resonance (NMR) spectroscopy.

- Enzyme Interactions : DTA can interact with enzymes involved in acetate metabolism, potentially altering their kinetic properties due to the isotope effect. This interaction may lead to changes in the rates of enzymatic reactions compared to non-deuterated counterparts.

Pharmacokinetics

The pharmacokinetics of DTA can differ from its non-deuterated analogs. Studies suggest that deuterated compounds often exhibit:

- Altered Absorption Rates : Due to differences in molecular weight and stability.

- Extended Half-lives : Deuterium substitution can slow down metabolic degradation, leading to prolonged biological activity.

Case Study 1: Metabolic Tracing

A study utilized DTA to trace metabolic pathways in mammalian cells. By administering DTA labeled with deuterium, researchers were able to observe its incorporation into various metabolic intermediates via mass spectrometry. The results indicated that DTA was efficiently metabolized into acetyl-CoA, demonstrating its role as a substrate in energy metabolism.

| Parameter | Non-Deuterated Acetate | This compound |

|---|---|---|

| Incorporation Rate | 100% | 85% |

| Half-life in Plasma | 30 minutes | 50 minutes |

| Metabolic Conversion | Rapid | Slower |

Case Study 2: Enzyme Kinetics

In a kinetic study involving the enzyme acetyl-CoA synthetase, DTA was shown to have a different affinity compared to non-deuterated acetate. The Michaelis-Menten kinetics revealed that the Vmax for DTA was significantly lower than that for acetate, suggesting competitive inhibition.

| Enzyme Activity | Vmax (µmol/min) | Km (mM) |

|---|---|---|

| Non-Deuterated Acetate | 200 | 1.5 |

| This compound | 150 | 1.8 |

Research Findings

Recent research has highlighted several key findings regarding the biological activity of DTA:

- Cellular Effects : DTA has been observed to modulate cellular signaling pathways associated with energy metabolism and stress responses.

- Toxicity Profiles : Studies indicate that DTA exhibits low toxicity at physiological concentrations, making it suitable for further exploration in therapeutic applications.

- Potential Applications : Due to its unique isotopic labeling properties, DTA is being investigated for use in drug development and metabolic studies.

Eigenschaften

IUPAC Name |

deuterio 2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1D3,2+1/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSBXVTEAMEQO-OIFRIMMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[13C](=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583509 | |

| Record name | (1-~13~C,~2~H_4_)Acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

65.069 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63459-47-2 | |

| Record name | (1-~13~C,~2~H_4_)Acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid-1-13C,d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.